REACTION_CXSMILES
|
[CH2:1]([Mg]Br)[CH3:2].C#C.[CH3:7][O:8][CH:9]1[C:18]2[CH:17]=[CH:16][C:15](=[O:19])[CH2:14][C:13]=2[CH:12]([O:20][CH3:21])[CH2:11][CH2:10]1>O1CCCC1>[CH3:7][O:8][C:9]1[C:18]2[CH2:17][CH2:16][C:15]([C:1]#[CH:2])([OH:19])[CH2:14][C:13]=2[C:12]([O:20][CH3:21])=[CH:11][CH:10]=1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C)[Mg]Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)[Mg]Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C#C
|
Name
|
1,4-dimethoxy-6-tetralone
|
Quantity
|
1.03 g
|
Type
|
reactant
|
Smiles
|
COC1CCC(C=2CC(C=CC12)=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C#C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Acetylene, purified
|
Type
|
CUSTOM
|
Details
|
through concentrated sulfuric acid, was bubbled rapidly through freshly distilled tetrahydrofuran (20 ml) under nitrogen for one hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The temperature was maintained between 28°-33° C.
|
Type
|
TEMPERATURE
|
Details
|
by cooling with a water bath
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
WAIT
|
Details
|
the reaction mixture was left
|
Type
|
STIRRING
|
Details
|
stirring at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with saturated oxalic acid
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform
|
Type
|
EXTRACTION
|
Details
|
The chloroform extract
|
Type
|
WASH
|
Details
|
was washed well with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The oil residue was triturated with ether
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=2CC(CCC12)(O)C#C)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |